molecular formula C23H28N2O4 B2895360 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 782467-41-8

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No. B2895360
CAS RN: 782467-41-8
M. Wt: 396.487
InChI Key: NCPFJVWPSSBUBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzofuran moiety, a piperazine ring, and a methoxyphenyl group . The benzofuran moiety is a heterocyclic compound, consisting of a fused benzene and furan ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran moiety, the piperazine ring, and the methoxyphenyl group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure . For instance, the benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Enzyme Interaction and Metabolism

A key area of research is the interaction of this compound with various enzymes. One study identified the enzymes involved in the metabolism of a similar compound, Lu AA21004, an antidepressant. This research indicated that specific cytochrome P450 enzymes play a significant role in its metabolism, highlighting the importance of these enzymes in drug development and pharmacokinetics (Hvenegaard et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel compounds derived from benzofurans, like the compound , is another area of focus. Researchers have developed new chemical structures with potential therapeutic applications. For instance, one study synthesized new heterocyclic compounds such as benzodifuranyl triazines and oxadiazepines, investigating their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antibacterial and Biofilm Inhibition

Research on benzofuran derivatives has shown potential in antibacterial applications. A study focusing on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker discovered significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains. This suggests potential applications in addressing bacterial infections and biofilm-related medical challenges (Mekky & Sanad, 2020).

Neuropharmacology

Compounds related to 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one have been studied for their neuropharmacological effects. For example, research on selective orexin receptor antagonists, which are structurally similar, has demonstrated their role in modulating feeding, arousal, stress, and drug abuse, indicating potential applications in treating various neurological and psychiatric disorders (Piccoli et al., 2012).

Tocolytic Activity

Studies have also explored the tocolytic activity of related compounds. One such research synthesized a compound with significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle, suggesting potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The compound’s activity would likely depend on its ability to interact with biological targets, which in turn would be influenced by its molecular structure .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-23(2)15-17-5-4-6-20(22(17)29-23)28-16-21(26)25-13-11-24(12-14-25)18-7-9-19(27-3)10-8-18/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFJVWPSSBUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

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